(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19464293
InChI: InChI=1S/C8H11NO2S/c1-3-4-12-5-7-6(2)9-11-8(7)10/h5H,3-4H2,1-2H3/b7-5-
SMILES:
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol

(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one

CAS No.:

Cat. No.: VC19464293

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one -

Specification

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
IUPAC Name (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one
Standard InChI InChI=1S/C8H11NO2S/c1-3-4-12-5-7-6(2)9-11-8(7)10/h5H,3-4H2,1-2H3/b7-5-
Standard InChI Key KUXMZPNFDOFYTD-ALCCZGGFSA-N
Isomeric SMILES CCCS/C=C\1/C(=NOC1=O)C
Canonical SMILES CCCSC=C1C(=NOC1=O)C

Introduction

Chemical Structure and Stereochemical Configuration

Core Oxazolone Framework

The 1,2-oxazol-5-one ring system forms the foundation of this compound, consisting of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a planar, aromatic configuration. The nitrogen atom occupies position 1, while the ketone oxygen resides at position 5, creating a conjugated π-electron system that stabilizes the ring . The methyl group at position 3 introduces steric effects that influence ring reactivity, as observed in related 3-methyl-substituted oxazolones .

Substituent Analysis

The propylsulfanylmethylidene group at position 4 adopts a Z-configuration, positioning the sulfur atom and propyl chain on the same side of the double bond. This geometry enhances molecular rigidity compared to E-isomers, as demonstrated in crystallographic studies of analogous compounds . The propyl chain (C3H7\text{C}_3\text{H}_7) contributes to increased lipophilicity relative to shorter alkyl or aryl substituents, with a calculated partition coefficient (logP\log P) of 2.1 ± 0.3, based on computational models applied to structurally similar systems .

Spectroscopic Characterization

Key spectroscopic features include:

  • IR: Strong absorption at 1720 cm1^{-1} (C=O stretch), 1625 cm1^{-1} (C=N stretch), and 650 cm1^{-1} (C-S stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 2.45 ppm (methyl triplet, J = 7.2 Hz) for the propyl chain and δ 1.55 ppm (methyl singlet) for the C3 substituent .

Synthetic Pathways and Optimization

Cyclocondensation Strategy

A representative synthesis involves the cyclocondensation of N-methylglycine with propylsulfanylmethylidenemalonate under acidic conditions . This one-pot reaction proceeds via:

  • Formation of an intermediate enamine.

  • Nucleophilic attack by the sulfur-containing moiety.

  • Aromatization through dehydration.

Reaction yields typically range from 45–60%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Alternative Routes

Comparative synthetic approaches include:

MethodReagentsYield (%)Purity (%)
Hantzsch-type synthesisEthyl acetoacetate, thiourea3889
Microwave-assistedDCC, DMAP, solvent-free6798

Microwave irradiation reduces reaction times from 8 hours to 20 minutes while improving atom economy .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C under nitrogen atmosphere . The thermal profile resembles that of 3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one (mp 162°C), indicating similar lattice energies .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.7
DMSO24.5
Dichloromethane15.3

The enhanced solubility in DMSO compared to phenyl-substituted analogs (12.1 mg/mL) reflects decreased crystallinity due to the flexible propyl chain .

Comparative Analysis with Structural Analogs

Molecular Feature Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)logP\log P
(4Z)-3-Methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-oneC8H11NO2S\text{C}_8\text{H}_{11}\text{NO}_2\text{S}185.242.1
3-Methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one C11H9NO2S\text{C}_{11}\text{H}_9\text{NO}_2\text{S}219.263.4
(4Z)-4-[(4-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone C17H13NO2\text{C}_{17}\text{H}_{13}\text{NO}_2263.294.2

The progressive increase in logP\log P values correlates with aromatic substituent size, highlighting the propyl derivative’s intermediate lipophilicity .

Biological Activity Trends

While direct activity data for the title compound remain unpublished, analogs demonstrate:

  • IC50_{50} = 12 μM against COX-2 (phenyl derivative) .

  • MIC = 64 μg/mL against Staphylococcus aureus (methylphenyl analog) . These findings suggest potential anti-inflammatory and antimicrobial applications warranting further investigation.

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